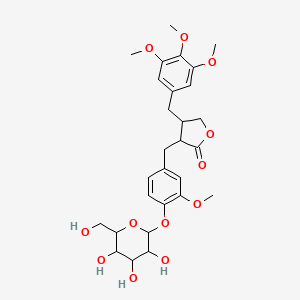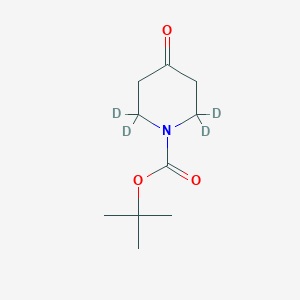
tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate is a deuterium-labeled derivative of 1-Boc-4-piperidone. This compound is characterized by the presence of four deuterium atoms at positions 2, 2, 6, and 6 on the piperidone ring. The molecular formula is C10H17NO3, and it has a molecular weight of 199.25 . It is commonly used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the protection of 4-piperidone with a tert-butoxycarbonyl (Boc) group. The reaction typically requires the use of reagents such as di-tert-butyl dicarbonate and a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial production methods for this compound involve similar synthetic routes but are scaled up to meet commercial demands. These methods often employ continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions. Major products formed from these reactions include N-oxides, alcohols, and substituted piperidones .
Scientific Research Applications
tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the Boc group provides steric protection, allowing selective reactions at other positions on the molecule. The deuterium atoms enhance the stability of the compound and can influence reaction kinetics by altering bond dissociation energies .
Comparison with Similar Compounds
tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate can be compared with other similar compounds such as:
1-Boc-4-piperidone: Lacks deuterium atoms, making it less stable in certain reactions.
1-Methyl-4-piperidone-2,2,6,6-D4: Another deuterium-labeled compound used in similar research applications.
4-Piperidone: The parent compound without the Boc protection, making it more reactive and less selective in reactions.
The uniqueness of this compound lies in its combination of deuterium labeling and Boc protection, which provides enhanced stability and selectivity in chemical reactions .
Properties
IUPAC Name |
tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3/i6D2,7D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUYFJUVMYHXFJ-KXGHAPEVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=O)CC(N1C(=O)OC(C)(C)C)([2H])[2H])[2H] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
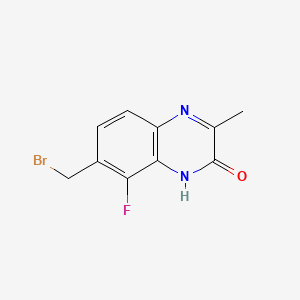
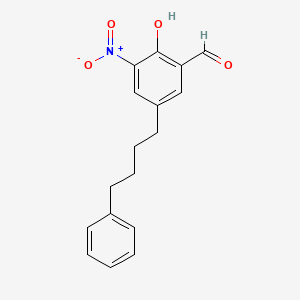
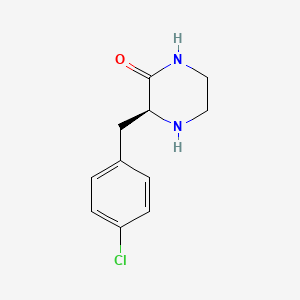
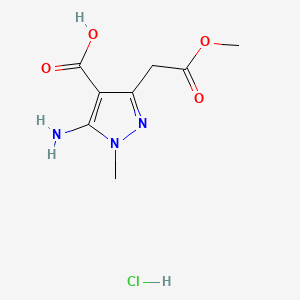
![(2S)-3-amino-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(pyridin-3-yl)butanoic acid](/img/structure/B8255324.png)
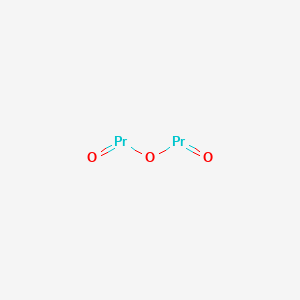
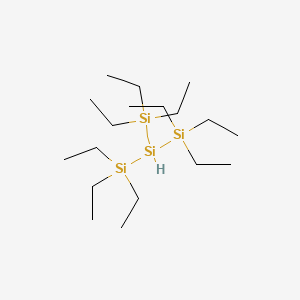
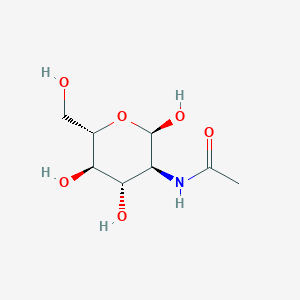
![Tert-butyl (3-cyano-7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophen-2-YL)carbamate](/img/structure/B8255355.png)
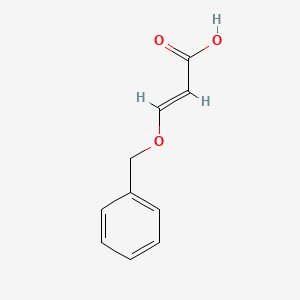
![methyl 2-{1H,3H-cyclopenta[c]pyran-1-yl}acetate](/img/structure/B8255367.png)
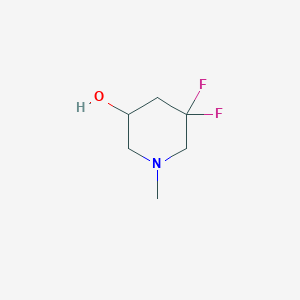
![tert-Butyl 6-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8255397.png)
